Dihydro-2H-pyran-3(4H)-one

描述

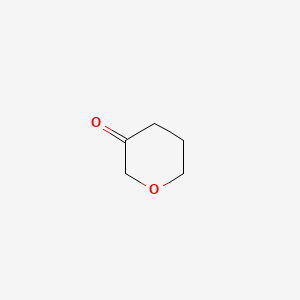

Dihydro-2H-pyran-3(4H)-one, also known as 3,4-dihydro-2H-pyran, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic odor and is commonly used as a building block in organic synthesis. This compound is a member of the pyran family, which are six-membered heterocyclic compounds containing one oxygen atom.

准备方法

Synthetic Routes and Reaction Conditions: Dihydro-2H-pyran-3(4H)-one can be synthesized through various methods. One common method involves the cyclization of 4-hydroxybutanal in the presence of an acid catalyst. This reaction proceeds via an intramolecular aldol condensation, forming the desired pyran ring structure.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2H-pyran. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound in high yield and purity .

化学反应分析

Types of Reactions: Dihydro-2H-pyran-3(4H)-one undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized to form 2H-pyran-3(4H)-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to tetrahydropyran using hydrogen gas in the presence of a metal catalyst.

Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atom in the pyran ring is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: 2H-pyran-3(4H)-one.

Reduction: Tetrahydropyran.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Dihydro-2H-pyran-3(4H)-one serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : The compound is utilized in the synthesis of anti-inflammatory agents, enhancing their therapeutic efficacy by improving bioavailability and reducing side effects .

- Analgesics : It plays a role in developing analgesic drugs, contributing to pain management therapies .

Case Study : A study demonstrated the successful incorporation of this compound in synthesizing novel analgesic compounds. The resulting derivatives exhibited improved potency compared to existing medications, highlighting the compound's potential in drug discovery .

Polymer Chemistry

In polymer chemistry, this compound is recognized for its ability to be polymerized with itself or other unsaturated compounds, leading to:

- Biodegradable Polymers : The compound contributes to the production of environmentally friendly materials that are increasingly sought after in packaging and consumer goods .

| Property | Value |

|---|---|

| Boiling Point | 85°C |

| Freezing Point | -70°C |

| Polymerization Type | Self-polymerization |

Research Insight : Recent advancements have shown that polymers derived from this compound exhibit excellent mechanical properties and biodegradability, making them suitable for sustainable applications .

Agricultural Chemicals

This compound is also involved in formulating agrochemicals, which enhances crop protection products. Its applications include:

- Pesticides and Herbicides : The compound improves the effectiveness of various agrochemicals, promoting sustainable agricultural practices .

Case Study : Research has indicated that incorporating this compound into pesticide formulations increases their stability and efficacy against common agricultural pests, thereby reducing the need for higher chemical concentrations .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is valued for its unique profile, contributing to:

- Flavoring Agents : It is used to create flavoring agents that enhance food products.

- Fragrances : The compound's distinctive scent properties make it a popular choice in cosmetic formulations .

| Application | Description |

|---|---|

| Flavoring Agent | Enhances taste profiles |

| Fragrance Compound | Provides unique scent |

Research Applications

As a reagent in organic synthesis, this compound enables researchers to explore new chemical reactions. Its applications include:

- Synthesis of Novel Compounds : It allows for the development of innovative compounds with potential applications across various fields .

Research Findings : Studies have shown that this compound can facilitate complex chemical transformations, leading to the discovery of new synthetic pathways that may have significant implications in medicinal chemistry .

作用机制

The mechanism of action of dihydro-2H-pyran-3(4H)-one involves its ability to form stable intermediates through various chemical reactions. In organic synthesis, it acts as a protecting group for alcohols by forming tetrahydropyranyl ethers. This protection prevents unwanted reactions at the alcohol functional group, allowing for selective transformations at other sites in the molecule. The tetrahydropyranyl group can be easily removed under mild acidic conditions, regenerating the free alcohol .

相似化合物的比较

Dihydro-2H-pyran-3(4H)-one is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

2,3-Dihydro-4H-pyran: Another member of the pyran family, but with different reactivity and stability.

Tetrahydropyran: A fully saturated analog of this compound, used in different synthetic applications.

2H-Pyran: The unsaturated parent compound, which can be hydrogenated to form this compound.

This compound stands out due to its ability to form stable intermediates and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

生物活性

Dihydro-2H-pyran-3(4H)-one, a compound belonging to the pyran family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing one oxygen atom and five carbon atoms. Its molecular formula is , and it typically exists in a colorless to pale yellow liquid form. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study evaluated the antimicrobial efficacy of several pyran derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Antioxidant Properties

This compound has also been investigated for its antioxidant potential. A study assessed its ability to scavenge free radicals using the DPPH assay. The results showed that the compound exhibited moderate antioxidant activity, with higher concentrations yielding better scavenging effects .

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 25 | 40 |

| 100 | 65 |

| 200 | 80 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxymethyl group present in some derivatives enhances hydrogen bonding interactions with enzymes and receptors, which may modulate their activity. Additionally, the dihydropyran ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.

Case Studies

- Antitumor Activity : A study focused on the antitumor effects of dihydro-2H-pyran derivatives on human cancer cell lines (MCF-7, HCT-116). The findings revealed that certain derivatives significantly inhibited cell proliferation, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Research has indicated that some pyran derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management. This suggests that dihydro-2H-pyran derivatives could be explored for their therapeutic potential in neurodegenerative diseases .

常见问题

Q. Basic: What are the common synthetic routes for dihydro-2H-pyran-3(4H)-one, and how are reaction conditions optimized?

This compound is typically synthesized via cyclization of precursors like α-ketoglutaric acid. A four-step method starting from α-ketoglutaric acid involves ketalization, reduction, mesylation, and hydrolysis, achieving an overall yield of 31% . Optimization includes using LiAlH₄ for reduction (74% yield) and distillation for purification to ensure scalability . Solvents like methanol or ethanol and catalysts (e.g., H₂SO₄) are critical for cyclization efficiency .

Q. Advanced: How can regioselectivity challenges in this compound synthesis be addressed?

Early methods faced low regioselectivity due to competing pathways during cyclization. A refined approach uses mesylation of the dianion intermediate derived from diol precursors to enforce ring closure, improving regiocontrol . Computational tools like retrosynthesis analysis (e.g., Template_relevance models) can predict feasible pathways and minimize side reactions .

Q. Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR to identify proton environments and carbonyl (C=O) signals at ~170 ppm .

- IR : Absorption bands near 1700 cm⁻¹ confirm the ketone group .

- Mass spectrometry : Molecular ion peaks (m/z 100.1158) and fragmentation patterns validate the molecular formula (C₅H₈O₂) .

Q. Advanced: How can computational methods resolve contradictions in spectral data for dihydro-2H-pyran derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations can simulate spectra under varying conditions (e.g., solvent polarity) to match experimental observations . Molecular docking studies also clarify interactions with biological targets, aiding in structural validation .

Q. Basic: What safety protocols are essential when handling this compound?

The compound is flammable and irritant. Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation .

- PPE : Gloves and goggles to prevent skin/eye contact .

- Storage : Keep away from oxidizers and strong acids/bases to prevent exothermic reactions .

Q. Advanced: How does the amino group in 5-aminothis compound influence its reactivity compared to non-amino analogs?

The amino group enhances nucleophilicity, enabling substitution reactions (e.g., with alkyl halides) under mild conditions . Hydrogen bonding with enzymes (e.g., acetylcholinesterase) also increases bioactivity, unlike hydroxyl or methyl analogs .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a building block for:

- α-Amino acids : Via Strecker synthesis .

- Enzyme inhibitors : Core structure in histamine H₃ receptor antagonists and 5-lipoxygenase inhibitors .

Q. Advanced: How can structure-activity relationship (SAR) studies improve the design of this compound derivatives for AMPA receptor modulation?

SAR studies focus on substituents at positions 2 and 5. For example:

- Electron-withdrawing groups (e.g., nitro) enhance binding to glutamate receptors .

- Bulkier substituents reduce off-target interactions. Molecular dynamics simulations predict binding affinities to guide synthetic prioritization .

Q. Basic: What are the stability considerations for this compound under different pH conditions?

The compound is stable in neutral conditions but hydrolyzes in acidic/basic media. Storage at pH 6–8 in inert atmospheres (N₂/Ar) prevents degradation .

Q. Advanced: How can continuous flow reactors improve the scalability of this compound synthesis?

Flow reactors enhance heat/mass transfer, critical for exothermic steps like mesylation. Automated systems reduce purification steps, increasing throughput and yield (reported up to 47% for intermediate steps) .

属性

IUPAC Name |

oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUUZIAJVSGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178015 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23462-75-1 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2H-pyran-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。